molecular formula C10H11N3O3 B13212841 Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate

Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate

Cat. No.: B13212841
M. Wt: 221.21 g/mol
InChI Key: VEVHNCCCAZJVNL-UHFFFAOYSA-N
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Description

Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core. This bicyclic system incorporates a pyrimidine ring fused with an imidazole moiety, substituted at position 7 with an ethyl group, position 5 with a ketone, and position 6 with a methyl carboxylate ester. The ester group at position 6 enhances solubility and serves as a handle for further functionalization, while the ethyl and oxo groups influence electronic and steric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by cyclization with an appropriate aldehyde to form the imidazole ring . The reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its:

  • Ester group : Susceptible to hydrolysis (acidic/basic conditions) or transesterification.

  • Oxo group : Participates in nucleophilic additions or condensations.

  • Imidazole ring : Engages in electrophilic substitutions (e.g., halogenation).

Key Reactions:

a. Ester Hydrolysis
Under acidic or basic conditions, the methyl ester hydrolyzes to the carboxylic acid derivative. For example:

Methyl esterH3O+/OHCarboxylic acid+Methanol\text{Methyl ester}\xrightarrow{\text{H}_3\text{O}^+/\text{OH}^-}\text{Carboxylic acid}+\text{Methanol}

This reaction is critical for generating bioactive metabolites or further functionalization.

b. Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring undergoes nucleophilic attacks. For example:

  • Amination : Reaction with ammonia or amines at elevated temperatures.

  • Halogenation : Bromination or chlorination using NBS\text{NBS}
    or SOCl2\text{SOCl}_2.

c. Condensation Reactions
The oxo group at position 5 reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively.

Mechanistic Pathways in Drug Design

The compound’s derivatives exhibit biological activity via interactions with cellular targets. For example:

  • Kinase Inhibition : Structural analogs disrupt ATP-binding pockets in kinases through hydrogen bonding and π-π stacking.

  • Apoptosis Modulation : The ethyl substituent enhances lipophilicity, improving membrane permeability for endoplasmic reticulum stress modulation.

Comparative Reactivity of Imidazopyrimidine Derivatives

CompoundStructural FeatureKey Reactivity
Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylateEthyl group at position 7Enhanced steric effects slow electrophilic substitutions compared to methyl analogs
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylateTetrahydroimidazopyrimidine coreReduced aromaticity increases susceptibility to oxidation

Scientific Research Applications

Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of ER chaperones and apoptosis markers. This results in neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with structurally related derivatives (Table 1), focusing on core heterocycles, substituents, and biological activities.

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Core Structure Substituents Key Properties/Activities References
Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate (Target) Imidazo[1,2-a]pyrimidine 7-Ethyl, 5-oxo, 6-methyl carboxylate N/A (hypothetical; inferred stability from analogous esters)
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate Triazolo[4,3-a]pyrimidine 3-(2-Hydroxyphenyl), 7-methyl, 1,5-diphenyl, 6-ethyl carboxylate Antibacterial/antifungal activity (82% yield, mp 206°C)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-TMBz)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 7-Methyl, 3-oxo, 5-phenyl, 2-(2,4,6-trimethoxybenzylidene), 6-ethyl ester Puckered pyrimidine ring (flattened boat conformation); C–H···O hydrogen bonding chains
Methyl 5-(4-hydroxy-3-methoxyphenyl)-2-(4-MBz)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 5-(4-Hydroxy-3-methoxyphenyl), 2-(4-methoxybenzylidene), 6-methyl ester Triclinic crystal system (P1 space group); antimicrobial potential
Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenylpyrazolin-4-yl)-5-aryl-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 7-Amino, 3-(pyrazolinyl), 5-aryl, 6-ethyl ester Antitumor activity (via pyrazoline substituent)
Methyl (S)-4-oxo-pyrrolo[1,2-a]pyrimidine-6-carboxylate Pyrrolo[1,2-a]pyrimidine 4-Oxo, 6-methyl ester High cost (¥30,892/10g); chiral center at C6

Key Differences and Implications

Core Heterocycle: Imidazo[1,2-a]pyrimidine (Target): Contains two nitrogen atoms in the fused imidazole ring, enhancing hydrogen-bonding capacity compared to sulfur-containing thiazolo derivatives . Thiazolo[3,2-a]pyrimidine: Sulfur atom in the thiazole ring increases lipophilicity and may improve membrane permeability .

Substituent Effects :

  • Carboxylate Esters : Methyl esters (Target) are more hydrolytically stable than ethyl esters but may reduce bioavailability due to lower solubility .
  • Aryl Groups : 5-Phenyl or 5-aryl substituents (e.g., in thiazolo derivatives) contribute to planar stacking interactions in crystal lattices and enhance antimicrobial activity .
  • Benzylidene Moieties : Substituents like 2,4,6-trimethoxybenzylidene () introduce steric bulk and electron-donating groups, stabilizing the molecule via C–H···O hydrogen bonds .

Biological Activity :

  • Thiazolo and triazolo derivatives exhibit broad-spectrum antimicrobial activity (e.g., 15/18 compounds in showed antifungal/antibacterial effects). The Target compound’s imidazo core may offer unique selectivity due to nitrogen-rich pharmacophores .
  • Pyrazoline-substituted thiazolo derivatives () demonstrate antitumor activity, suggesting that the Target’s ethyl and oxo groups could be modified for similar applications.

Crystallographic and Conformational Analysis

  • Ring Puckering : Thiazolo-pyrimidine derivatives (e.g., ) exhibit flattened boat conformations with puckering amplitudes of ~0.224 Å, while pyrrolo-pyrimidines () may adopt distinct puckering patterns due to smaller ring strain .
  • Hydrogen Bonding : C–H···O interactions in thiazolo derivatives () form chains along the c-axis, enhancing crystal stability. The Target’s imidazo core may favor N–H···O bonds, altering packing efficiency .

Biological Activity

Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step processes that include cyclization reactions of appropriate precursors. The compound can be synthesized through methods involving the reaction of ethyl esters with imidazole derivatives under specific conditions to yield the desired product with high purity and yield.

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazo[1,2-a]pyrimidines exhibit promising antimicrobial properties. For instance, compounds similar to methyl 7-ethyl-5-oxo have shown effective inhibition against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. In vitro assays demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) in the micromolar range, indicating strong antimicrobial potential .

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have been extensively studied. For example, derivatives with similar structural motifs have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with selectivity indices suggesting they could serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Some compounds exhibited IC50 values as low as 0.02 μM against COX-2 .

Anticancer Activity

Research into the anticancer potential of methyl 7-ethyl-5-oxo and its analogs has yielded promising results. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic pathways. For instance, specific derivatives were found to significantly reduce cell viability in breast and colon cancer cell lines .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications at specific positions on the imidazo[1,2-a]pyrimidine framework significantly influence biological activity. For example:

  • Substituents at Position 7 : Alkyl groups enhance lipophilicity and may improve membrane permeability.
  • Functional Groups : The presence of electron-withdrawing groups at the carboxylate position increases potency against certain biological targets.

Table 1 summarizes key SAR findings for related compounds:

CompoundPositionSubstituentActivity (IC50/μM)Target
A6OMe0.04COX-2
B7Et0.29Bacterial Inhibition
C5NH20.01Cancer Cell Viability

Case Study 1: Anti-inflammatory Efficacy

A study evaluated the anti-inflammatory effects of a series of imidazo[1,2-a]pyrimidine derivatives in a carrageenan-induced paw edema model in rats. The most potent compound demonstrated a significant reduction in edema compared to controls and was well-tolerated with minimal side effects .

Case Study 2: Antimicrobial Potency

In another study focusing on antimicrobial activity, methyl 7-ethyl-5-oxo derivatives were tested against a panel of bacterial pathogens. Results indicated that certain modifications led to enhanced activity against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Methyl 7-ethyl-5-oxo-imidazo[1,2-a]pyrimidine-6-carboxylate?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. For example, refluxing 6-methyl-pyridin-2-ylamine with α-bromo-β-oxo esters in ethanol, followed by pH adjustment with anhydrous KHCO₃ to precipitate the product . Ethyl carboxylate derivatives of similar imidazo[1,2-a]pyrimidines are often synthesized using analogous strategies, with yields ranging from 50–70% after crystallization from ethyl acetate or dioxane .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, triclinic crystal systems (space group P1) with lattice parameters a = 6.8–9.9 Å, b = 9.9–16.2 Å, and c = 16.2–24.6 Å are typical for related imidazo-pyrimidine derivatives . Refinement using SHELXL (via least-squares) achieves R factors < 0.07, with hydrogen atoms constrained to parent atoms using riding models .

Q. What spectroscopic techniques are used for characterization?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl groups at δ ~1.2–1.4 ppm for CH₃ and δ ~4.2–4.4 ppm for OCH₃) .
  • IR : Stretching frequencies for carbonyl (C=O) at ~1700–1750 cm⁻¹ and N-H at ~3200–3400 cm⁻¹ .
  • Mass Spectrometry : Electron ionization (EI-MS) shows [M⁺] peaks and fragmentation patterns (e.g., loss of CO₂ from ester groups at m/z [M–44]) .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the solid-state packing of this compound?

  • Methodology : Graph set analysis (e.g., C–H⋯O/N interactions) reveals dimeric or trimeric motifs. For example, intermolecular C–H⋯O bonds (2.5–2.8 Å) stabilize crystal lattices in related derivatives, as observed in SHELX-refined structures . Hydrogen-bond directionality can be quantified using Etter’s formalism, linking packing motifs to supramolecular reactivity .

Q. What mechanistic insights explain the regioselective fragmentation of the ester group in mass spectrometry?

  • Methodology : EI-MS studies on 7-oxo isomers show preferential loss of CO₂ via ethyl group migration to the carbonyl oxygen, forming metastable [M–CO₂]⁺ ions. Computational modeling (e.g., DFT) can validate proposed transition states, contrasting with 5-oxo isomers where fragmentation is less pronounced .

Q. How are data contradictions resolved in crystallographic vs. spectroscopic analyses?

  • Methodology : Discrepancies between SC-XRD (planar rings) and NMR (dynamic conformers) are addressed using variable-temperature NMR or molecular dynamics simulations. For example, dihedral angles between imidazole and pyrimidine rings (1.4° in crystals vs. ~5–10° in solution) highlight solvent- or temperature-dependent flexibility .

Q. What strategies optimize pharmacological activity in imidazo[1,2-a]pyrimidine derivatives?

  • Methodology : Structure-activity relationship (SAR) studies suggest that:

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance antibacterial potency by modulating lipophilicity (logP) .
  • Ring Modifications : Thiazolo[3,2-a]pyrimidine analogs show improved antifungal activity (MIC₉₀ ~2–8 µg/mL) compared to imidazo derivatives .

Q. Methodological Notes

  • Crystallography : Use SHELXTL for structure refinement, leveraging multi-scan absorption corrections (e.g., SADABS) for high R factors (>0.95) .
  • Synthesis Optimization : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, 60–120 mesh) .
  • Data Reproducibility : Cross-validate spectral data with computational tools (e.g., Gaussian for IR/NMR prediction) to resolve ambiguities in tautomeric forms .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 7-ethyl-5-oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C10H11N3O3/c1-3-6-7(9(15)16-2)8(14)13-5-4-11-10(13)12-6/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

VEVHNCCCAZJVNL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)N2C=CN=C2N1)C(=O)OC

Origin of Product

United States

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